(2-Amino-4-methoxyphenyl)boronic acid
Description
General Overview of Arylboronic Acid Chemistry
Arylboronic acids, characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring, were first synthesized in 1860. nih.gov These compounds are typically crystalline solids with high melting points and are known for their stability and relatively low toxicity. nih.govarkat-usa.org A key feature of their chemistry is the ability of the boron atom to act as a Lewis acid, allowing for reversible complex formation with Lewis bases such as diols, amino acids, and sugars. nih.govbldpharm.com This property is fundamental to their role in molecular recognition and the development of chemical sensors. bldpharm.comyoutube.com
In aqueous solutions, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form, a transformation that is dependent on the pH of the medium. nih.gov While they are generally stable, arylboronic acids can undergo protodeboronation, a decomposition process where the carbon-boron bond is cleaved. nanomedicine-rj.comtcichemicals.com The rate of this decomposition is influenced by factors such as pH and the electronic properties of the substituents on the aryl ring. nanomedicine-rj.comtcichemicals.com
The reactivity of arylboronic acids is most prominently harnessed in transition-metal-catalyzed cross-coupling reactions. escholarship.org However, recent research has also highlighted their ability to serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage, further expanding their synthetic utility. escholarship.org
Significance of Arylboronic Acids as Versatile Synthons in Organic Synthesis
The significance of arylboronic acids as versatile synthons—building blocks in organic synthesis—cannot be overstated. Their widespread use stems from their commercial availability, high reactivity, and environmental compatibility. nih.gov They are most famously employed in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. youtube.comlibretexts.org This reaction is a cornerstone of modern drug discovery and materials science due to its broad substrate scope and functional group tolerance. libretexts.org
Beyond the Suzuki-Miyaura coupling, arylboronic acids participate in a variety of other important transformations, including:
Chan-Lam Coupling: Formation of a carbon-nitrogen or carbon-oxygen bond by reacting with an amine or alcohol. nih.gov
Liebeskind-Srogl Coupling: A reaction with thioesters to form ketones. nih.gov
Conjugate Addition: Addition to α,β-unsaturated carbonyl compounds. nih.gov
Oxidation: Conversion to phenols. nih.gov
Amination: Conversion to anilines. nih.gov
Halogenation: Conversion to aryl halides. nih.gov
The ability to transform the boronic acid functional group into a wide array of other functionalities makes arylboronic acids powerful and adaptable tools for the synthesis of diverse and complex molecules. nih.govresearchgate.net Their application extends to the creation of pharmaceuticals, agrochemicals, and advanced materials such as stimuli-responsive polymers and hydrogels. nih.govresearchgate.netambeed.com
Specific Focus: The Chemical Compound (2-Amino-4-methoxyphenyl)boronic Acid within Arylboronic Acid Research
Within the vast family of arylboronic acids, (2-Amino-4-methoxyphenyl)boronic acid is a structurally significant member. The presence of both an amino (-NH₂) and a methoxy (B1213986) (-OCH₃) group on the phenyl ring imparts unique electronic properties and potential for diverse chemical transformations. The amino group can act as a directing group in electrophilic aromatic substitution and as a nucleophile, while the methoxy group is an electron-donating group.
While specific research focusing exclusively on (2-Amino-4-methoxyphenyl)boronic acid is not extensively documented, its utility can be inferred from studies on closely related compounds and the general reactivity of aminophenylboronic acids. A closely related precursor, 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride , has been synthesized and identified as a crucial intermediate for the preparation of biologically active compounds like quinoline (B57606) derivatives. researchgate.netgoogle.com The synthesis of this precursor typically involves a multi-step process including borylation, oxidation, nitration, esterification, and finally, hydrogenation to introduce the amino group. researchgate.netgoogle.com
The strategic placement of the amino and methoxy groups makes (2-Amino-4-methoxyphenyl)boronic acid a valuable synthon for constructing complex heterocyclic scaffolds. For instance, aminophenylboronic acids are known to participate in the synthesis of boronic-imine structured compounds with potential biological activities. nih.gov The amino group can be readily transformed into an imine, which can then undergo further reactions.
The primary application of (2-Amino-4-methoxyphenyl)boronic acid, like other arylboronic acids, is expected to be in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 2-amino-4-methoxyphenyl moiety into a target molecule. arkat-usa.orgescholarship.orgresearchgate.net This is a common strategy in medicinal chemistry for the synthesis of novel drug candidates. nih.govnih.gov
Data Tables
Table 1: Properties of Related Arylboronic Acid Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Methoxyphenylboronic acid | 5720-07-0 | C₇H₉BO₃ | 151.96 | 204-206 |
| (4-Amino-2-methoxyphenyl)boronic acid | 1132610-29-7 | C₇H₁₀BNO₃ | 166.97 | No data available |
| (2-Methoxy-4,6-dimethylphenyl)boronic acid | 355836-08-7 | C₉H₁₃BO₃ | 180.01 | 50 |
| 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride | Not available | C₈H₁₁BClNO₄ | 231.44 | No data available |
Data sourced from bldpharm.comgoogle.comchemicalbook.comamericanelements.com
Table 2: General Applications of Arylboronic Acids in Organic Synthesis
| Reaction Type | Description | Catalyst/Reagent | Bond Formed |
| Suzuki-Miyaura Coupling | Cross-coupling with organohalides or triflates. | Palladium catalyst, Base | C-C |
| Chan-Lam Coupling | Coupling with N-H or O-H containing compounds. | Copper(II) catalyst, Base | C-N, C-O |
| Oxidation | Conversion of the boronic acid to a hydroxyl group. | Oxidizing agents (e.g., H₂O₂) | C-O |
| Amination | Conversion of the boronic acid to an amino group. | Aminating agents | C-N |
| Halogenation | Replacement of the boronic acid with a halogen. | Halogenating agents (e.g., NaI/Chloramine-T) | C-X (X=F, Cl, Br, I) |
Data compiled from nih.govnih.govsigmaaldrich.com
Properties
CAS No. |
948592-75-4 |
|---|---|
Molecular Formula |
C7H10BNO3 |
Molecular Weight |
166.97 g/mol |
IUPAC Name |
(2-amino-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,9H2,1H3 |
InChI Key |
QCTZXOWPLSEKSA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)N)(O)O |
Origin of Product |
United States |
Iii. Reactivity and Mechanistic Insights of 2 Amino 4 Methoxyphenyl Boronic Acid
Fundamental Reactivity Patterns of Arylboronic Acids
Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis, largely due to their stability, low toxicity, and versatile reactivity. wiley-vch.de Their chemical behavior is primarily dictated by the boronic acid moiety, -B(OH)₂.
The boron atom in a boronic acid possesses a vacant p-orbital, which makes it electron-deficient and confers Lewis acidic character. nih.gov This Lewis acidity allows boronic acids to accept a pair of electrons from Lewis bases, such as water, anions, or other electron-rich functionalities. nih.govacs.org In aqueous solution, boronic acids exist in equilibrium between the neutral, trigonal planar acid and a hydroxylated, tetrahedral boronate species. The strength of the Lewis acidity can be influenced by the electronic nature of the substituents on the aryl ring. nih.gov Electron-withdrawing groups tend to increase Lewis acidity, while electron-donating groups decrease it.
Boronic acids can act as receptors for anions, behaving as either a Brønsted acid through hydrogen bonding with the hydroxyl groups or as a Lewis acid by forming tetrahedral adducts with the boron center. acs.org For instance, they typically form hydrogen bonds with anions like Cl⁻ and Br⁻, but form covalent adducts with harder anions like F⁻. acs.org This dual reactivity is crucial for their role in various chemical and biological applications.
A hallmark reaction of boronic acids is their reversible condensation with diols or alcohols to form boronic esters (or boronate esters). wiley-vch.dewikipedia.org These cyclic or acyclic esters, such as dioxaborolanes (five-membered rings) and dioxaborinanes (six-membered rings), are often more stable and are used extensively in purification and as key intermediates in cross-coupling reactions. wiley-vch.dewikipedia.org The formation of these esters is typically reversible and is favorable in solutions of high pH. wiley-vch.de The pinacol (B44631) esters of boronic acids are particularly common due to their high stability. wiley-vch.de
| Reactant Diol/Alcohol | Resulting Ester Type | General Structure |
|---|---|---|
| Pinacol (2,3-Dimethyl-2,3-butanediol) | Pinacol boronate ester | Aryl-B(pin) |
| Ethylene Glycol | Dioxaborolane derivative | Cyclic 5-membered ester |
| 1,3-Propanediol | Dioxaborinane derivative | Cyclic 6-membered ester |
| Methanol (B129727) (excess) | Dimethyl boronate ester | Aryl-B(OMe)₂ |
In the absence of diols and under dehydrating conditions, arylboronic acids can undergo self-condensation to form cyclic trimers known as boroxines, which are the anhydrides of boronic acids. wikipedia.orgacs.org This process is reversible, and boroxines are readily hydrolyzed back to the corresponding boronic acids in the presence of water. This equilibrium is a key consideration in the storage and handling of boronic acids.
Reactivity of the Amino and Methoxy (B1213986) Substituents in (2-Amino-4-methoxyphenyl)boronic Acid
The reactivity of (2-Amino-4-methoxyphenyl)boronic acid is significantly modulated by its amino and methoxy substituents. Their positions on the aromatic ring—ortho and para to the boronic acid group, respectively—lead to distinct electronic and steric effects.
The methoxy group (-OCH₃) at the para position exerts a powerful influence on the reactivity of the molecule through two competing electronic effects: a resonance effect and an inductive effect. stackexchange.com
Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring. stackexchange.com This electron-donating resonance effect increases the electron density at the ortho and para positions. stackexchange.comvaia.com In this molecule, this effect enhances the electron density of the aromatic ring and can influence its participation in reactions.
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond. stackexchange.comvaia.com
The amino group (-NH₂) at the ortho position plays a crucial role in modulating the molecule's reactivity. Like the methoxy group, it is a strong electron-donating group via resonance (+R) and electron-withdrawing via induction (-I). Its primary impact, however, often comes from its ability to participate in intramolecular interactions.
The proximity of the ortho-amino group to the boronic acid moiety allows for the potential formation of an intramolecular dative bond or hydrogen bond between the nitrogen lone pair and the empty p-orbital of the boron atom. This interaction can stabilize the molecule and influence the orientation of the boronic acid group, affecting its steric accessibility. In some catalytic processes, such as amidation reactions, the presence of an ortho-amino group on an arylboronic acid can form a salt with a carboxylic acid, activating it for subsequent reaction. google.com Furthermore, the amino group itself is a nucleophile and can participate in its own set of reactions, such as N-arylation, or it can be used as a directing group in certain catalytic transformations. nih.govrsc.org
| Substituent | Position | Dominant Electronic Effect | Impact on Lewis Acidity | Potential Secondary Roles |
|---|---|---|---|---|
| Methoxy (-OCH₃) | para | +R > -I (Overall donating) | Decreases | Modulates ring electron density for coupling |
| Amino (-NH₂) | ortho | +R > -I (Overall donating) | Decreases | Intramolecular coordination/H-bonding, directing group, nucleophilic center |
Reaction Mechanisms Involving (2-Amino-4-methoxyphenyl)boronic Acid
(2-Amino-4-methoxyphenyl)boronic acid is a versatile reagent, particularly in transition-metal-catalyzed reactions. Its utility is best exemplified by the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. nih.gov
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through a catalytic cycle with three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organohalide (e.g., Aryl-X), forming a Pd(II) complex.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻). The electron-donating methoxy and amino groups on (2-Amino-4-methoxyphenyl)boronic acid can influence the rate of this step. While electron-donating groups can make the aryl ring more nucleophilic, they also decrease the Lewis acidity of the boron, which can affect the ease of boronate formation. nih.gov
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Another important reaction class involves arylboronic acids as catalysts themselves, for example, in the amidation of carboxylic acids and amines. rsc.org In this mechanism, the boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid intermediate. rsc.org This intermediate is more electrophilic than the original carboxylic acid and readily reacts with an amine to form the amide bond, regenerating the boronic acid catalyst. The ortho-amino group in (2-Amino-4-methoxyphenyl)boronic acid could potentially play a role in facilitating this type of transformation through intramolecular catalysis. google.com
Ligand Exchange Processes at the Boron Center
The boron atom in (2-Amino-4-methoxyphenyl)boronic acid is trivalent and possesses a vacant p-orbital, rendering it electrophilic and a Lewis acid. This electronic feature allows it to readily undergo ligand exchange reactions with various Lewis bases. These exchange processes are fundamental to its role in catalysis, as they modulate the reactivity of the boronic acid.
The most critical ligand exchange process for boronic acids in the context of cross-coupling catalysis is the reaction with a base, typically a hydroxide (B78521) or alkoxide. This reaction converts the neutral, trigonal planar boronic acid into a more nucleophilic, tetracoordinate boronate species. youtube.comnih.gov This transformation increases the electron density on the boron atom, making the attached aryl group more labile and facilitating its transfer during transmetalation.
The equilibrium for this activation is shown below:
Figure 1: Ligand Exchange at the Boron Center

The reaction of (2-Amino-4-methoxyphenyl)boronic acid with a hydroxide ion (OH⁻) leads to the formation of the corresponding tetracoordinate boronate complex. This activated species is crucial for efficient transmetalation in catalytic cycles.
The stability and formation of such boronate complexes can be influenced by several factors, including the solvent, the nature of the base, and the electronic properties of the substituents on the aryl ring. The electron-donating amino and methoxy groups on the phenyl ring of (2-Amino-4-methoxyphenyl)boronic acid increase the acidity of the boron center, which can affect the equilibrium of boronate formation. Furthermore, the covalent ligands attached to the boron center can participate in strong hydrogen bonding, which can enhance the coordination of active sites. encyclopedia.pub
The ortho-amino group can also play a role through potential intramolecular coordination or hydrogen bonding interactions, which can influence the conformation and reactivity of the boronic acid at the boron center.
Table 1: Factors Influencing Ligand Exchange at the Boron Center
| Factor | Description | Implication for (2-Amino-4-methoxyphenyl)boronic acid |
| Base Strength | Stronger bases (e.g., OH⁻, OR⁻) more readily form the tetracoordinate boronate complex. | Essential for generating the active nucleophile required for catalysis. |
| Solvent | The polarity and coordinating ability of the solvent can stabilize the charged boronate species. | Protic or polar aprotic solvents are often used in Suzuki-Miyaura reactions. |
| Substituents | Electron-donating groups on the aryl ring influence the Lewis acidity of the boron atom. | The amino and methoxy groups modulate the electronic properties at the boron center. |
| Intramolecular Effects | The ortho-amino group can potentially interact with the boronic acid moiety. | This interaction may pre-organize the molecule for subsequent catalytic steps. |
Transmetalation in Catalytic Cycles
For the transmetalation involving (2-Amino-4-methoxyphenyl)boronic acid to occur, the boronic acid must first be activated, typically by forming the boronate anion as described previously. Two primary mechanistic pathways are generally considered for the transmetalation step:
The Boronate Pathway: The pre-formed tetracoordinate boronate attacks the palladium(II) center (L₂Pd(Ar')X), leading to the displacement of the halide (X) and the formation of a new palladium-carbon bond.
The Oxo-Palladium Pathway: The palladium(II)-halide complex first undergoes ligand exchange with the hydroxide or alkoxide base to form a palladium-hydroxide complex (L₂Pd(Ar')OH). This complex then reacts with the neutral boronic acid, facilitating the aryl group transfer. nih.govresearchgate.net
Computational and experimental studies suggest that for many systems, transmetalation proceeds from a three-coordinate, monophosphine palladium complex, indicating that ligand dissociation is a kinetic requirement. nih.gov
The reactivity of (2-Amino-4-methoxyphenyl)boronic acid in the transmetalation step is significantly enhanced by its substituents:
Electronic Effects: Both the ortho-amino and para-methoxy groups are strongly electron-donating. This increases the electron density on the ipso-carbon (the carbon atom bonded to boron), enhancing its nucleophilicity and promoting a more rapid transfer to the electrophilic Pd(II) center.
Ortho-Amino Directing Group Effect: The amino group at the ortho-position can act as a coordinating or directing group. It can form a transient coordinative bond with the palladium center, creating a pre-transmetalation intermediate. This chelation effect positions the aryl group favorably for transfer, lowering the activation energy of the transmetalation step. Research has noted the positive impact of ortho-substitution on the reactivity of arylboronic acids. acs.org
Table 2: Research Findings on Transmetalation in Suzuki-Miyaura Couplings
| Finding | Mechanistic Implication | Reference |
| Catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. | Transmetalation is a fundamental step for C-C bond formation. | libretexts.org |
| Base is required to form a boronate "ate" complex for transmetalation. | The boronic acid itself is generally not reactive enough for efficient transmetalation. | youtube.comnih.gov |
| Transmetalation can proceed via a boronate pathway or an oxo-palladium pathway. | The operative pathway can depend on specific reaction conditions. | nih.govresearchgate.net |
| Phosphine (B1218219) ligand dissociation from the Pd(II) complex is often a kinetic requirement. | Creates a coordinatively unsaturated and more reactive palladium center. | nih.gov |
| The reaction can be accelerated by using phase-transfer catalysts. | These catalysts can shift the transmetalation pathway and increase reaction rates. | researchgate.net |
| Ortho-substituents on the arylboronic acid can positively influence reaction rates. | Suggests a steric or coordinating role for ortho groups in the transmetalation step. | acs.org |
The unique electronic and structural features of (2-Amino-4-methoxyphenyl)boronic acid make it a highly effective coupling partner in Suzuki-Miyaura reactions, capable of participating efficiently in the crucial transmetalation step under relatively mild conditions.
Iv. Applications of 2 Amino 4 Methoxyphenyl Boronic Acid in Organic Synthesis
Carbon-Carbon Bond Formation Methodologies
The primary application of (2-Amino-4-methoxyphenyl)boronic acid in organic synthesis is centered on its role in reactions that construct new carbon-carbon bonds. The boronic acid functional group is particularly well-suited for transition metal-catalyzed cross-coupling reactions, while the amine functionality opens pathways for multicomponent reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura coupling is a fundamental transformation that forges a single bond between the carbon atoms of an organoboron species and an organohalide or triflate. libretexts.orgwikipedia.org The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com
In the context of the Suzuki-Miyaura reaction, organoboronic acids function as the nucleophilic coupling partner. The organic moiety attached to the boron atom is transferred to the electrophilic partner (typically an aryl, vinyl, or alkyl halide or triflate) via the palladium catalyst. researchgate.net (2-Amino-4-methoxyphenyl)boronic acid serves as a source of the 2-amino-4-methoxyphenyl group in the construction of biaryl and heteroaryl-aryl structures.
The presence of the ortho-amino and para-methoxy substituents influences the electronic properties of the boronic acid. The electron-donating nature of these groups can affect the rate of transmetalation. Furthermore, the primary amine substituent generally does not interfere with the coupling process, allowing for the synthesis of products that retain this valuable functional handle for subsequent transformations. clockss.org This makes the reagent particularly useful for building complex molecules where the amino group is a key pharmacophoric element or a point for further diversification. For instance, its coupling with various aryl bromides provides a direct route to 2-amino-4-methoxybiphenyl derivatives, which are scaffolds of interest in medicinal chemistry.
Regioselectivity becomes a critical consideration when (2-Amino-4-methoxyphenyl)boronic acid is coupled with substrates bearing multiple reactive sites, such as polyhalogenated arenes or heteroarenes. rsc.orgmdpi.com The outcome of the reaction is determined by the relative reactivity of the different halide positions on the electrophilic partner. In the case of 2,4-dichloropyrimidines, for example, Suzuki-Miyaura coupling reactions typically show a strong preference for substitution at the C4 position due to the more favorable oxidative addition of palladium at this site. mdpi.com
A more nuanced issue arises from the ortho-amino and para-methoxy substitution pattern of the boronic acid itself: stereoselectivity, specifically atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. beilstein-journals.org When (2-Amino-4-methoxyphenyl)boronic acid is coupled with an ortho-substituted aryl halide, the resulting biaryl product can have four large groups flanking the newly formed C-C bond, which may restrict free rotation and lead to the formation of stable, separable atropisomers. beilstein-journals.org Studies on the coupling of similar ortho-substituted phenylboronic acids, such as o-methoxyphenylboronic acid, with sterically demanding partners like 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have demonstrated the formation of stable atropisomeric products. beilstein-journals.org The additional chelation of the palladium catalyst to the ortho-substituent (the amino or methoxy (B1213986) group) can influence the product distribution and the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. A wide array of systems has been developed to accommodate diverse and challenging substrates. nih.gov
Palladium Catalysis: Palladium complexes are the most common catalysts for this transformation. libretexts.org Precatalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are frequently used in combination with phosphine (B1218219) ligands. organic-chemistry.org These ligands, which can be bulky and electron-rich (e.g., triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or specialized biarylphosphines like XPhos), stabilize the palladium(0) active species and facilitate the steps of the catalytic cycle. nih.govorganic-chemistry.org For challenging couplings, such as those involving less reactive aryl chlorides, more active catalyst systems are required. arkat-usa.org
Nickel Catalysis: Nickel-based catalysts have emerged as a powerful, more earth-abundant alternative to palladium for certain cross-coupling reactions. Photocatalyzed Suzuki-Miyaura reactions using nickel complexes have been shown to facilitate the coupling of alkyl boronic acids, a traditionally difficult class of substrates. rsc.org While less common for aryl-aryl couplings than palladium, nickel catalysis offers a complementary approach, particularly under specific reaction conditions.
Reaction Optimization: Optimization of reaction conditions is crucial for achieving high yields and selectivity. The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species. organic-chemistry.org Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). clockss.org The solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or tetrahydrofuran (B95107) (THF)) and water, plays a key role in solubilizing the various components of the reaction. clockss.orgnih.gov
The table below summarizes typical conditions screened for Suzuki-Miyaura reactions involving substituted boronic acids.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Optimization
| Entry | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O | 100 |
| 2 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ (3) | Toluene | 110 |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.5) | THF/H₂O | 80 |
This table is a generalized representation based on common literature procedures. Specific conditions for (2-Amino-4-methoxyphenyl)boronic acid may vary.
The ability to perform multiple, distinct cross-coupling reactions in a controlled manner is a powerful strategy for building molecular complexity. (2-Amino-4-methoxyphenyl)boronic acid is an ideal partner for sequential Suzuki-Miyaura reactions with polyhalogenated aromatic or heteroaromatic compounds. rsc.org By carefully controlling the reaction conditions (e.g., temperature, catalyst, or stoichiometry), it is possible to selectively substitute one halogen atom at a time. rsc.org
For instance, a di- or tri-halogenated heterocycle can first be coupled with one equivalent of (2-Amino-4-methoxyphenyl)boronic acid under mild conditions that favor monosubstitution. The resulting product, which still contains one or more halogen atoms, can then be subjected to a second, different Suzuki-Miyaura coupling with another boronic acid to generate an unsymmetrical, highly substituted final product. This stepwise approach provides access to complex scaffolds that would be difficult to synthesize otherwise. rsc.orgbeilstein-journals.org One-pot sequential couplings, where the second set of reagents is added to the same vessel after the first reaction is complete, offer an efficient and atom-economical route to such molecules. rsc.org
Petasis Borono-Mannich Reaction (Multicomponent Couplings)
The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines, including α-amino acids and their derivatives. wikipedia.orgorganic-chemistry.org Unlike a traditional Mannich reaction, the PBM reaction uses the organic group of the boronic acid as the nucleophile. organic-chemistry.org
The mechanism is believed to involve the condensation of the amine and carbonyl to form an iminium ion, which then reacts with the boronic acid. researchgate.net A key feature, particularly when using α-hydroxy aldehydes or glyoxylic acid, is the formation of a boronate ester intermediate, which facilitates an intramolecular transfer of the boronic acid's organic substituent to the electrophilic iminium carbon. researchgate.net
(2-Amino-4-methoxyphenyl)boronic acid is a unique substrate for the PBM reaction because it contains two of the three required components within the same molecule: the amine and the boronic acid. This bifunctionality opens up possibilities for intramolecular reactions or for its use as a dual-role component in more complex transformations. When reacted with a carbonyl compound, the amino group can form the requisite iminium ion, which could then potentially be trapped by its own boronic acid moiety or react with a second, different boronic acid in an intermolecular fashion. The electron-rich nature of the aryl group is generally favorable for the Petasis reaction. acs.org This application provides a pathway to novel heterocyclic systems or highly functionalized aniline (B41778) derivatives.
Other C-C Bond Forming Reactions (e.g., Conjugate Additions, Homologations)
Beyond the well-established Suzuki-Miyaura coupling, arylboronic acids are known to participate in other carbon-carbon bond-forming reactions, such as conjugate additions and homologations.
Conjugate Additions: The rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated ketones, esters, and other electron-deficient olefins is a powerful method for the formation of β-arylated carbonyl compounds and related structures. rsc.orgnih.govnih.gov These reactions, often carried out in aqueous solvents, demonstrate broad substrate scope and high enantioselectivity when chiral ligands are employed. nih.govnih.gov Palladium-catalyzed variants have also been developed, providing access to β-substituted carboxylic acids and amides. organic-chemistry.org While the methodology is general for a wide range of arylboronic acids, specific examples detailing the use of (2-Amino-4-methoxyphenyl)boronic acid in conjugate addition reactions are not extensively documented in the reviewed literature. The presence of the free amino group might interfere with the catalyst or the reaction mechanism, potentially requiring protective group strategies for successful implementation.
Homologations: Homologation reactions, which involve the insertion of a methylene (B1212753) group or its equivalent, can also be achieved using boronic acids. For instance, the reaction of boronic esters with methoxyallene (B81269) can lead to the formation of enones, effectively a three-carbon homologation. nih.gov However, specific applications of (2-Amino-4-methoxyphenyl)boronic acid in such homologation sequences have not been prominently reported.
Carbon-Heteroatom Bond Formation Methodologies
The carbon-boron bond of (2-Amino-4-methoxyphenyl)boronic acid is a valuable precursor for the formation of bonds between the aryl ring and various heteroatoms, including nitrogen, oxygen, and sulfur.
The Chan-Lam coupling, a copper-catalyzed cross-coupling of arylboronic acids with N-H, O-H, and S-H containing compounds, offers a mild and often advantageous alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds. nrochemistry.comwikipedia.org This reaction is typically performed under aerobic conditions at room temperature and tolerates a wide variety of functional groups. nrochemistry.comwikipedia.org
N-Arylation: The N-arylation of amines, amides, and nitrogen-containing heterocycles is a common application of the Chan-Lam coupling. nrochemistry.comst-andrews.ac.uk The reaction proceeds via a proposed mechanism involving transmetalation of the arylboronic acid to a copper(II) species, followed by reductive elimination to form the C-N bond. wikipedia.org While the general methodology is well-established for a broad range of arylboronic acids, specific examples detailing the N-arylation using (2-Amino-4-methoxyphenyl)boronic acid are not extensively reported. The inherent nucleophilicity of the amino group on the boronic acid itself could lead to self-coupling or other side reactions, potentially complicating its use as an arylating agent in Chan-Lam reactions. However, successful N-arylations have been reported for structurally similar methoxyphenylboronic acids with various amines and heterocycles. st-andrews.ac.ukacs.org
O-Arylation: The Chan-Lam O-arylation allows for the synthesis of diaryl ethers from phenols and arylboronic acids under mild, copper-catalyzed conditions. nih.gov This method is particularly useful for the synthesis of sterically hindered ethers that are challenging to prepare via traditional methods. nih.gov The reaction is sensitive to steric and electronic effects, and while N-arylation is generally faster than O-arylation, selective O-arylation can be achieved. researchgate.net
S-Arylation: The formation of aryl thioethers can also be accomplished through Chan-Lam type couplings, although this application is less common than N- and O-arylation.
A representative table of Chan-Lam coupling reactions with methoxyphenylboronic acids is provided below to illustrate the general utility of this class of compounds.
| Amine/Phenol (B47542) Substrate | Arylboronic Acid | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
| p-Anisidine | (1-Phenylethyl)boronic acid pinacol (B44631) ester | Cu(OAc)₂, Cs₂CO₃ | Dioxane | (±)-4-Methoxy-N-(1-phenylethyl)aniline | 69 | acs.org |
| 4-Aminophenol | (1-Phenylethyl)boronic acid pinacol ester | Cu(OAc)₂, Cs₂CO₃ | Dioxane | Mixture of C-N, C-O, and C-C coupled products | - | acs.org |
| 2,6-Dimethylphenol | 2-Iodotoluene | CuI, Picolinic acid, K₃PO₄ | DMSO | 2,6-Dimethyl-2'-methyldiaryl ether | 100 | nih.gov |
| 3-Hydroxypyridine | 4-Iodotoluene | CuI, Picolinic acid, K₃PO₄ | DMSO | 3-(p-Tolyloxy)pyridine | 85 | nih.gov |
The carbon-boron bond of arylboronic acids can be readily transformed into a carbon-oxygen bond through oxidation. This reaction provides a straightforward method for the synthesis of phenols from the corresponding boronic acids. Common oxidants for this transformation include hydrogen peroxide under basic conditions, oxone, and N-oxides. biosynth.com The oxidation of (2-Amino-4-methoxyphenyl)boronic acid would be expected to yield 2-amino-4-methoxyphenol, a valuable substituted phenol derivative. biosynth.com This transformation is particularly useful as it allows for the introduction of a hydroxyl group onto an aromatic ring under mild conditions, often with high regioselectivity dictated by the position of the boronic acid.
Construction of Complex Molecular Architectures
(2-Amino-4-methoxyphenyl)boronic acid serves as a key building block in the synthesis of more complex molecules, including substituted aromatic compounds, biaryls, and various heterocyclic systems.
The Suzuki-Miyaura cross-coupling reaction is the most prominent application of arylboronic acids, enabling the synthesis of biaryls and substituted aromatic compounds. gre.ac.uknih.gov This palladium-catalyzed reaction involves the coupling of an arylboronic acid with an aryl halide or triflate. gre.ac.uknih.gov (2-Amino-4-methoxyphenyl)boronic acid can be effectively employed in Suzuki-Miyaura couplings to introduce the 2-amino-4-methoxyphenyl moiety into a target molecule. These reactions are known for their high functional group tolerance and generally provide good to excellent yields. nih.govbeilstein-journals.org The synthesis of unsymmetrical biaryls is a key application, with significant implications in medicinal chemistry and materials science. gre.ac.uknih.gov
The following table provides examples of Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids to form biaryl compounds.
| Aryl Halide | Boronic Acid | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
| Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)₂, K₃PO₄ | - | Biphenyl derivatives | - | nih.gov |
| N-Aryl-bromoaryl amides | 1-Naphthaleneboronic acid | Pd₂(dba)₃, Chiral Ligand, K₃PO₄ | THF | Chiral biaryl compounds | up to 99 | beilstein-journals.org |
| p-Bromoacetaldehyde | Arylboronic acid | Pd(OAc)₂, Na₂CO₃ | aq. Isopropanol | Unsymmetrical biaryl alcohols | - | nih.gov |
| Aryl Halides | 2-(Aminomethyl)arylboronic acids (N-Boc protected) | - | - | 2-(Aminomethyl)biphenyls | - | researchgate.net |
(2-Amino-4-methoxyphenyl)boronic acid is a valuable precursor for the synthesis of various heterocyclic structures, which are prevalent in pharmaceuticals and other biologically active compounds.
Thiazoles: The 2-amino-4-arylthiazole scaffold is present in numerous compounds with a range of biological activities. While direct coupling of (2-Amino-4-methoxyphenyl)boronic acid to a pre-formed thiazole (B1198619) ring via Suzuki coupling is a plausible strategy, an alternative synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole has been reported via the reaction of 4-methoxyacetophenone with thiourea (B124793) and iodine. nanomedicine-rj.com This highlights that while boronic acids are versatile, other classical methods can also be employed for the synthesis of such heterocycles.
Quinolines: Quinolines are a significant class of nitrogen-containing heterocycles with diverse pharmacological properties. (2-Amino-4-methoxyphenyl)boronic acid can be envisioned as a coupling partner in Suzuki reactions to introduce the substituted phenyl group onto a pre-functionalized quinoline (B57606) core. For example, a Suzuki-Miyaura cross-coupling reaction between a halogenated quinoline and (2-Amino-4-methoxyphenyl)boronic acid would lead to the corresponding phenyl-substituted quinoline.
Benzimidazoles: Benzimidazoles are another important heterocyclic motif found in many pharmaceutical agents. The synthesis of benzimidazole (B57391) derivatives can be achieved through various methods, including the condensation of o-phenylenediamines with aldehydes or carboxylic acids. medcraveonline.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to append aryl groups to the benzimidazole scaffold. researchgate.net For instance, a bromo-substituted benzimidazole could be coupled with (2-Amino-4-methoxyphenyl)boronic acid to afford the corresponding arylbenzimidazole.
Pyrimidines: Pyrimidines are fundamental components of nucleic acids and are found in many biologically active compounds. The synthesis of substituted pyrimidines can be achieved through various condensation reactions. For example, the reaction of (E)-1-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one with guanidinium (B1211019) hydrochloride yields 4-(4-methoxyphenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine. nih.gov (2-Amino-4-methoxyphenyl)boronic acid can also serve as a building block in Suzuki couplings to introduce the 2-amino-4-methoxyphenyl group to a pyrimidine (B1678525) ring.
The table below summarizes some synthetic approaches towards the incorporation of methoxyphenyl groups into various heterocyclic systems.
| Heterocycle | Synthetic Method | Precursors | Key Reagents | Product | Reference |
| Thiazole | Hantzsch Thiazole Synthesis | 4-Methoxyacetophenone, Thiourea | I₂ | 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole | nanomedicine-rj.com |
| Biaryl | Suzuki-Miyaura Coupling | Substituted Bromobenzene | (2-Amino-4-methoxyphenyl)boronic acid, Pd(OH)₂, K₃PO₄ | Substituted Biphenyls | nih.gov |
| Benzimidazole | Suzuki-Miyaura Coupling | Bromo-substituted Benzimidazole | (2-Amino-4-methoxyphenyl)boronic acid, Pd catalyst | Arylbenzimidazole | researchgate.net |
| Pyrimidine | Condensation Reaction | (E)-1-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, Guanidinium hydrochloride | NaOH | 4-(4-Methoxyphenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine | nih.gov |
Derivatization of the Amino and Methoxy Functionalities for Synthetic Utility
The amino and methoxy groups of (2-Amino-4-methoxyphenyl)boronic acid can be chemically modified to create a diverse range of derivatives for various synthetic applications. These transformations allow chemists to alter the molecule's reactivity, solubility, and electronic properties, thereby expanding its utility as a synthetic intermediate.
The primary amino group in (2-Amino-4-methoxyphenyl)boronic acid is a key site for derivatization. It can readily undergo standard amine functionalization reactions such as acylation and alkylation. shimadzu.comsigmaaldrich.com These modifications are crucial for incorporating the boronic acid into more complex structures like peptides or for modulating its electronic character.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides under basic conditions to form amides. This transformation is often used to protect the amino group during subsequent reactions or to introduce new functional groups. The resulting amide can alter the electronic nature of the aromatic ring, influencing the reactivity of the boronic acid in coupling reactions.
Alkylation: Alkylation of the amino group, to form secondary or tertiary amines, can be achieved using alkyl halides. Reductive amination is another common method. These modifications can significantly impact the steric environment around the boronic acid and introduce new properties, such as in the synthesis of novel ligands or inhibitors for biological targets. nih.gov
The table below summarizes typical conditions for these functionalization reactions, based on general procedures for aminoboronic acids. rsc.orgactascientific.com
| Reaction Type | Reagent Example | Typical Conditions | Product Type |
| Acylation | Acetyl Chloride | Base (e.g., Pyridine), Aprotic Solvent (e.g., DCM), 0°C to RT | N-acetyl derivative |
| Acylation | Acetic Anhydride (B1165640) | Base (e.g., Triethylamine), Aprotic Solvent (e.g., THF), RT | N-acetyl derivative |
| Alkylation | Methyl Iodide | Weak Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMF) | N-methylated derivative |
| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN), Methanol (B129727), pH control | N-alkyl derivative |
This table presents generalized reaction conditions. Specific optimizations are typically required for individual substrates.
The methoxy group (-OCH₃) on the aromatic ring is relatively stable but can be transformed, most commonly via demethylation, to yield a hydroxyl group (-OH). This conversion from a methoxy to a hydroxyl substituent dramatically alters the electronic properties and potential intermolecular interactions of the molecule.
Demethylation: The cleavage of the methyl-aryl ether bond is a key transformation. A widely used method for this purpose is treatment with strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane (B109758) (DCM). researchgate.net Another effective method, particularly for larger-scale synthesis, involves using molten pyridinium (B92312) hydrochloride. mdma.ch This process typically requires high temperatures (180-210 °C) but can be efficient and scalable. mdma.ch The resulting (2-amino-4-hydroxyphenyl)boronic acid is a valuable intermediate, as the phenolic hydroxyl group can participate in hydrogen bonding, act as a nucleophile in further reactions (e.g., etherification), or be used to tune the properties of a final material.
The data table below outlines common reagents for the demethylation of aryl methyl ethers.
| Reagent | Typical Conditions | Key Features | Reference Example |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to RT | High reactivity, effective for sensitive substrates. | researchgate.net |
| Pyridinium Hydrochloride (Pyr·HCl) | Molten, 180-210 °C | Scalable, avoids harsh Lewis acids. | mdma.ch |
| Hydrogen Bromide (HBr) | Acetic Acid, Reflux | Classic method, uses strong protic acid. | mdma.ch |
This table provides examples of demethylation agents. Reaction conditions must be optimized for the specific substrate.
V. Catalytic Roles of Arylboronic Acids General and Specific to 2 Amino 4 Methoxyphenyl Boronic Acid Context
Lewis Acid Catalysis by Boronic Acids
Arylboronic acids function as effective Lewis acid catalysts due to the electron-deficient nature of the boron atom. wikipedia.org As a Lewis acid, the boron atom can accept a pair of electrons from a Lewis base, such as an oxygen or nitrogen atom in a substrate molecule. wikipedia.org This interaction, or complexation, activates the substrate by withdrawing electron density, making it more susceptible to nucleophilic attack or facilitating heterolytic bond cleavage. wikipedia.org This mode of activation is fundamental to many classical organic reactions, including the Friedel-Crafts and aldol (B89426) reactions. wikipedia.org
The catalytic process typically exploits the trivalent boron's ability to form reversible covalent bonds, particularly with oxygen-containing functional groups. nih.gov In solution, boronic acids can exist in equilibrium with their trimeric anhydride (B1165640) form, known as a boroxine (B1236090), which can also be the reactive species in certain catalytic cycles. nih.gov The formation of a redox-active complex between a Lewis base and the boroxine has been shown to be a key step in some photoredox catalytic systems, highlighting the versatility of boronic acids' Lewis acidic nature. nih.gov This fundamental property underpins their application in a wide array of organocatalytic transformations.
Organocatalytic Applications
The ability of arylboronic acids to act as mild, air-stable, and organic-soluble catalysts has led to their use in a variety of metal-free reactions. nih.govacs.org This represents a greener alternative to many traditional methods that employ strong, corrosive acids or sensitive organometallic reagents. acs.org
Activation of Carbonyl Compounds and Dicarbonyl Pronucleophiles
Arylboronic acids are adept at activating carbonyl compounds. This is particularly useful in reactions involving additions to aldehydes and ketones. By coordinating to the carbonyl oxygen, the boronic acid enhances the electrophilicity of the carbonyl carbon. This Lewis acid activation has been applied to promote aldol-type condensations. nih.gov Specifically, aminoboronic acids have demonstrated potential as catalysts in these reactions through a dual-activation mechanism that combines the Lewis-acid activation from the boron center with base activation from the amine functionality. nih.gov
Furthermore, arylboronic acid catalysis has been successfully applied to the C-alkylation of 1,3-dicarbonyl compounds, such as 1,3-diketones and ß-ketoesters. acs.org In a process that uses secondary benzylic alcohols as electrophiles, an arylboronic acid, in conjunction with a cocatalyst like oxalic acid, can generate a Brønsted acid in situ. acs.org This system facilitates the dehydrative formation of new carbon-carbon bonds, producing water as the only byproduct and demonstrating high yields for a range of substrates. acs.org
Condensation Reactions (e.g., Amide, Ester, Anhydride Formation)
One of the most significant organocatalytic applications of arylboronic acids is in promoting dehydrative condensation reactions, which are crucial for synthesizing amides, esters, and anhydrides. nih.govnih.gov This method avoids the need for stoichiometric coupling reagents, which generate significant waste. acs.org
The general mechanism for amidation involves the reaction of a carboxylic acid with the arylboronic acid catalyst to form a mixed acyloxyboronic acid intermediate. rsc.org While this step is often thermodynamically unfavorable, the removal of water drives the reaction forward. rsc.org This activated intermediate then readily reacts with an amine to form the desired amide. nih.govrsc.org The catalytic activity can be enhanced by substituents on the arylboronic acid; for instance, electron-withdrawing groups or ortho-substituents that introduce steric strain can increase catalytic efficiency. nih.govrsc.org A cooperative catalytic system using an arylboronic acid with an additive like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to be highly effective for the amidation of even challenging conjugated carboxylic acids. nih.gov
Similarly, arylboronic acids can catalyze the intramolecular condensation of dicarboxylic acids to yield cyclic anhydrides. nih.gov While simple arylboronic acids give low yields, those with an ortho-substituent capable of dual Lewis acid-Brønsted base activation are highly effective. nih.gov
| Reaction Type | Reactants | Catalyst System | Key Intermediate | Product | Reference |
|---|---|---|---|---|---|
| Amidation | Carboxylic Acid + Amine | Arylboronic Acid (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) | Acyloxyboronic acid | Amide | nih.govrsc.org |
| Amidation (Cooperative) | Carboxylic Acid + Amine | Arylboronic Acid + DMAPO | Cationic activated intermediate | Amide | nih.gov |
| Anhydride Formation | Dicarboxylic Acid | ortho-Dialkylaminomethyl-substituted arylboronic acid | Covalent Lewis acid-base complex | Cyclic Anhydride | nih.gov |
Biginelli and Hantzsch Reactions
The Biginelli and Hantzsch reactions are classic multicomponent reactions used to synthesize medicinally important heterocyclic scaffolds like dihydropyrimidinones (DHPMs) and dihydropyridines (DHPs), respectively. nih.gov These reactions are typically catalyzed by Brønsted or Lewis acids. youtube.com The role of the acid catalyst is to activate the aldehyde component, facilitating the initial condensation with urea (B33335) (for Biginelli) or an ammonium (B1175870) salt (for Hantzsch), which is often the rate-determining step. nih.govyoutube.com
While a wide variety of acid catalysts have been employed, including strong mineral acids and metal triflates, the use of milder Lewis acids is advantageous. nih.gov Boron-based Lewis acids such as boron trifluoride are known to catalyze the Biginelli reaction. youtube.com This establishes a precedent for arylboronic acids, as milder and more handleable Lewis acids, to serve as effective catalysts for these transformations. nih.gov For example, arylboronic acids have been shown to activate quinolines and Hantzsch esters via hydrogen bonding and Lewis acidity in reductive alkylation reactions, showcasing their ability to facilitate transformations related to the Hantzsch reaction. nih.gov
Rieche Formylation
The Rieche formylation is an electrophilic formylation reaction of electron-rich aromatic compounds using dichloromethyl methyl ether as the formylating agent, traditionally catalyzed by a strong Lewis acid like titanium tetrachloride. wikipedia.orgsynarchive.com Recent studies have explored the reactivity of arylboronic acids themselves as substrates in this reaction. uniroma1.it
Notably, research on the Rieche formylation of methoxyphenyl boronic acids provides direct insight into the reactivity of compounds structurally related to (2-Amino-4-methoxyphenyl)boronic acid. uniroma1.it It was found that electron-rich arylboronic acids, such as 4-methoxyphenylboronic acid, react under Rieche conditions to yield aldehydes. uniroma1.it Depending on the specific substrate and the Lewis acid used (e.g., FeCl₃), the reaction can lead to either ipso-substitution (replacement of the boronic acid group with a formyl group) or formylation at another activated position on the aromatic ring. uniroma1.it This demonstrates that the boronic acid moiety can direct or participate in electrophilic aromatic substitution, offering a pathway to synthesize formylated arylboronic acids or aryl aldehydes from boronic acid precursors. uniroma1.it
| Substrate | Lewis Acid | Major Product(s) | Yield |
|---|---|---|---|
| 4-Methoxyphenyl boronic acid | AgOTf | 4-Methoxybenzaldehyde & 2-Methoxybenzaldehyde (75:25) | Mixture |
| 4-Methoxyphenyl boronic acid | FeCl₃ | 4-Methoxybenzaldehyde | Excellent |
| 2,4-Dimethoxyphenyl boronic acid | FeCl₃ | 2,4-Dimethoxybenzaldehyde (ipso-substitution) | Excellent |
| 3,4-Dimethoxyphenyl boronic acid | FeCl₃ | 4-Borono-2-methoxy-5-formylbenzene | Moderate |
The electron-donating nature of the amino and methoxy (B1213986) groups in (2-Amino-4-methoxyphenyl)boronic acid would classify it as an electron-rich aromatic system, suggesting it could be a viable substrate or potential catalyst in similar electrophilic substitution reactions.
Vi. Future Perspectives in 2 Amino 4 Methoxyphenyl Boronic Acid Research
Development of Novel Synthetic Routes
While traditional methods for synthesizing arylboronic acids, such as the reaction of organometallic reagents with borate (B1201080) esters, are well-established, future research is expected to focus on developing more efficient, sustainable, and scalable routes. nih.govwisc.edu Key areas of exploration will likely involve the refinement of transition-metal-catalyzed C-H borylation and the adoption of continuous flow technologies.
Direct C-H Borylation: A primary goal will be the development of catalytic systems for the direct C-H borylation of aniline (B41778) or anisole (B1667542) derivatives. This approach circumvents the need for pre-functionalized starting materials like aryl halides, thus offering a more atom-economical and environmentally benign pathway. nih.gov Research will likely target iridium or rhodium catalysts capable of selectively functionalizing the C-H bond at the desired position, guided by the directing effects of the amino and methoxy (B1213986) groups.
Flow Chemistry: The application of flow chemistry presents a significant opportunity for the synthesis of (2-Amino-4-methoxyphenyl)boronic acid. nih.gov Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety for handling reactive intermediates, and easier scalability compared to batch processes. nih.gov This methodology is particularly advantageous for reactions involving lithium-halogen exchange, a common but often challenging step in traditional boronic acid synthesis. nih.gov
A comparison of potential synthetic strategies is outlined in the table below.
Table 1: Comparison of Synthetic Routes for Arylboronic Acids
| Method | Description | Potential Advantages for Future Synthesis | References |
|---|---|---|---|
| Traditional Grignard/Organolithium | Reaction of an arylmagnesium or aryllithium species with a trialkyl borate followed by hydrolysis. | Well-established and versatile. | nih.govwisc.edu |
| Palladium-Catalyzed Cross-Coupling | Miyaura borylation involving the coupling of an aryl halide with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). | High functional group tolerance. | nih.gov |
| Direct C-H Borylation | Transition-metal-catalyzed direct functionalization of a C-H bond on the aromatic ring with a boron source. | High atom economy; avoids pre-functionalization. | nih.gov |
| Flow Chemistry Synthesis | Utilization of continuous flow reactors for reactions such as lithium-halogen exchange and borylation. | Enhanced safety, scalability, and process control. | nih.gov |
Exploration of Expanded Reactivity Profiles
Beyond its established role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, the bifunctional nature of (2-Amino-4-methoxyphenyl)boronic acid invites exploration into new catalytic and reactive capabilities. sigmaaldrich.comchemicalbook.com The adjacent amino and boronic acid groups can act in concert, opening up possibilities for its use as a bifunctional organocatalyst and as a precursor for novel heterocyclic systems.
Bifunctional Catalysis: Aminoboronic acids have shown promise as effective bifunctional catalysts for a range of organic transformations, including direct amide formation and aldol (B89426) reactions. nih.gov The Lewis acidic boronic acid can activate a carbonyl group, while the adjacent nucleophilic amino group can engage in the reaction mechanism, for instance, through enamine formation. Future studies could investigate the catalytic activity of (2-Amino-4-methoxyphenyl)boronic acid in these and other transformations, such as the kinetic resolution of racemic amines. nih.gov
Synthesis of Boron-Containing Heterocycles: The ortho-amino-substituted boronic acid moiety is a prime candidate for constructing novel boron-containing heterocyclic compounds. mdpi.com An emerging area of interest is the intermolecular annulation of 2-aminophenylboronic acids with unsaturated partners like alkynes to form boron-substituted quinolines or other fused systems. mdpi.com Such reactions could provide single-step access to complex molecular architectures that are otherwise difficult to synthesize.
Table 2: Potential Future Reactions for (2-Amino-4-methoxyphenyl)boronic Acid
| Reaction Type | Role of Compound | Potential Outcome | References |
|---|---|---|---|
| Direct Amide Formation | Bifunctional Catalyst | Catalyzes the condensation of carboxylic acids and amines. | nih.gov |
| Asymmetric Aldol Reactions | Bifunctional Catalyst | Facilitates tunable aldol reactions via enamine or boronate enolate formation. | nih.gov |
| Intermolecular Annulation | Reactant | Forms novel boron-containing heterocyclic scaffolds. | mdpi.com |
| Chan-Lam Coupling | Reactant | Copper-promoted formation of C-N or C-O bonds. | researchgate.net |
Advanced Applications in Chemical Synthesis and Materials Science
The unique electronic and structural properties of (2-Amino-4-methoxyphenyl)boronic acid suggest its potential for significant contributions to both advanced chemical synthesis and materials science.
Advanced Chemical Synthesis: As a synthetic building block, the compound can serve as a precursor to complex nitrogen-containing heterocycles (azacycles), which are prevalent scaffolds in pharmaceuticals and agrochemicals. mdpi.com Its participation in palladium-catalyzed coupling reactions can be harnessed to introduce the 2-amino-4-methoxyphenyl moiety into larger, biologically active molecules. researchgate.net The development of derivatives, such as dipeptidyl boronic acids, could also be explored, drawing inspiration from the synthesis of other aminoboronic acid-based therapeutic agents. nih.gov
Materials Science: In materials science, derivatives of phenylboronic acids are finding new and exciting applications. For instance, 4-methoxyphenylboronic acid has been used as a doping agent in the chemical vapor deposition (CVD) of graphene, allowing for the production of boron-doped graphene with tailored electronic properties. chemicalbook.com The presence of an additional amino group in (2-Amino-4-methoxyphenyl)boronic acid could offer further modulation of these properties. Furthermore, borinic acid derivatives, which can be synthesized from boronic acids, are being investigated for their optoelectronic properties, including their use in Organic Light-Emitting Diodes (OLEDs). mdpi.com The specific substitution pattern of (2-Amino-4-methoxyphenyl)boronic acid could lead to novel diarylborinic acids with unique photophysical characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
